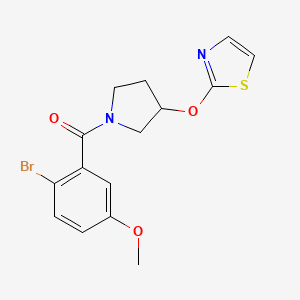

(2-Bromo-5-methoxyphenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

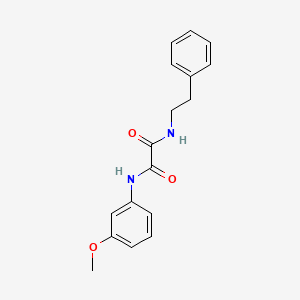

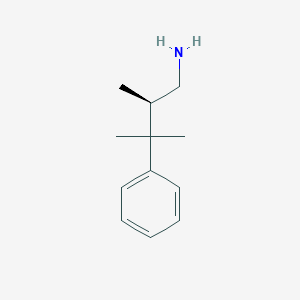

The compound “(2-Bromo-5-methoxyphenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups including a bromo-substituted phenyl group, a methoxy group, a thiazole group, and a pyrrolidine group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s conformation due to its size and polarizability. The thiazole and pyrrolidine rings are both five-membered heterocycles, which could impart some rigidity to the molecule’s structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom on the phenyl ring could potentially be replaced via nucleophilic aromatic substitution reactions. The thiazole ring might participate in reactions with electrophiles or nucleophiles at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar methoxy and thiazole groups could enhance the compound’s solubility in polar solvents .科学的研究の応用

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds containing a thiazole ring have been reported to have analgesic (pain-relieving) properties . They could potentially be used in the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory effects . This makes them potentially useful in treating conditions characterized by inflammation.

Antimicrobial and Antifungal Activity

Thiazole compounds have been shown to have antimicrobial and antifungal properties . This suggests potential uses in treating various bacterial and fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . They could potentially be used in the development of new antiviral drugs.

Neuroprotective Activity

Thiazole compounds have been reported to have neuroprotective effects . This suggests they could potentially be used in the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic effects . This suggests potential uses in cancer treatment.

Anticonvulsant Activity

Thiazole compounds have been reported to have anticonvulsant properties . This suggests potential uses in the treatment of epilepsy and other seizure disorders.

将来の方向性

作用機序

Target of Action

The compound “(2-Bromo-5-methoxyphenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is a complex molecule that contains both a thiazole and an indole moiety . Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Indole derivatives, on the other hand, have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, the primary targets of this compound could be a variety of enzymes, receptors, and biochemical pathways involved in these biological activities.

Mode of Action

Thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Indole derivatives bind with high affinity to multiple receptors, which can help in developing new useful derivatives . Therefore, the compound might interact with its targets through similar mechanisms, leading to changes in the biological activities mentioned above.

Biochemical Pathways

The compound, when entering physiological systems, may behave unpredictably and reset the system differently . It may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems

Pharmacokinetics

The solubility of the compound in various solvents and its chemical stability could influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the resulting changes in the biochemical pathways. As mentioned earlier, thiazole and indole derivatives have shown a broad spectrum of biological activities . Therefore, the compound might exhibit similar effects at the molecular and cellular level.

特性

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O3S/c1-20-10-2-3-13(16)12(8-10)14(19)18-6-4-11(9-18)21-15-17-5-7-22-15/h2-3,5,7-8,11H,4,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWDBUCFGBYEIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-methoxyphenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2882443.png)

![1-[1-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B2882448.png)

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide](/img/structure/B2882450.png)

![N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2882453.png)

![5-Butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2882457.png)